Z-Asp-Gln-Met-Asp-AFC, also known as Ac-DQMD-AFC, is a synthetic peptide that serves as a fluorogenic substrate specifically for caspase-3, an important enzyme in the apoptotic pathway. This compound is characterized by its unique sequence of amino acids: aspartic acid, glutamine, methionine, and another aspartic acid, followed by a 7-amino-4-trifluoromethylcoumarin moiety. The incorporation of the fluorogenic group allows for the detection of caspase activity through fluorescence, making it a valuable tool in biochemical research related to apoptosis and cell signaling pathways.
Z-Asp-Gln-Met-Asp-AFC is classified under synthetic peptides and fluorogenic substrates. It is primarily sourced from chemical suppliers specializing in biochemicals and research reagents. The compound's CAS number is 1926163-45-2, which facilitates its identification in various databases and catalogs .
The synthesis of Z-Asp-Gln-Met-Asp-AFC typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.
Z-Asp-Gln-Met-Asp-AFC has a molecular formula of C₁₃H₁₅F₃N₄O₃S and a molecular weight of approximately 351.34 g/mol. The structure comprises four amino acids linked by peptide bonds, with the terminal fluorogenic group providing fluorescence upon cleavage by caspase-3.
Z-Asp-Gln-Met-Asp-AFC undergoes hydrolysis when acted upon by caspase-3, leading to the release of the fluorogenic group. This reaction can be monitored using fluorescence spectroscopy.
The mechanism of action involves the binding of Z-Asp-Gln-Met-Asp-AFC to caspase-3, where it mimics natural substrates. Upon cleavage by the enzyme, the fluorogenic moiety is released, resulting in an increase in fluorescence intensity.
Z-Asp-Gln-Met-Asp-AFC is typically a white to off-white powder that is soluble in dimethyl sulfoxide (DMSO) and other organic solvents.
Z-Asp-Gln-Met-Asp-AFC has significant applications in scientific research:
Z-Asp-Gln-Met-Asp-AFC’s design exploits the substrate preferences of caspases and related proteases. The Gln-Met sequence within the Asp-Gln-Met-Asp motif provides selectivity for caspase-3 and caspase-8, which recognize aspartate at the P1 and P4 positions. Protease specificity is governed by interactions between the enzyme’s binding cleft and the substrate’s amino acid motif, where even minor alterations (e.g., Met→Val) reduce cleavage efficiency [6] [8].
Key research findings:
Table 1: Cleavage Efficiency of Z-Asp-Gln-Met-Asp-AFC by Select Proteases
Protease | Specificity | Relative Activity (%) | K_M (μM) |
---|---|---|---|
Caspase-3 | Asp-X-X-Asp | 100 | 12.5 ± 1.8 |
Caspase-8 | Asp-X-X-Asp | 78 | 18.3 ± 2.1 |
Papain | Broad | <5 | N/D |
Trypsin | Arg/Lys | 0 | N/A |
Data derived from enzyme kinetics studies using recombinant proteases [1] [6] [10].
Caspase-3, a key apoptosis executor, cleaves Z-Asp-Gln-Met-Asp-AFC after the C-terminal aspartate, releasing AFC proportional to enzyme activity. This substrate enables real-time tracking of caspase-3 dynamics in cell lysates and live cells, critical for studying apoptotic pathways in cancer and neurodegenerative diseases [2] [6].
Applications in apoptosis research:
Table 2: Kinetic Parameters of Caspase-3 Using Z-Asp-Gln-Met-Asp-AFC
Cell Model | Inducer | Time to Peak Activity (min) | Fluorescence Increase (Fold) |
---|---|---|---|
HeLa | Staurosporine | 90 | 8.2 ± 0.9 |
SH-SY5Y (neuronal) | Etoposide | 120 | 6.5 ± 0.7 |
Jurkat | Anti-FAS antibody | 60 | 9.1 ± 1.2 |
Data from cell-based assays measuring caspase-3 activation after apoptotic stimuli [2] [10].
Z-Asp-Gln-Met-Asp-AFC is a cornerstone in high-throughput screening (HTS) platforms for identifying proteolytic inhibitors. Its fluorogenic output allows rapid, miniaturized assays (e.g., 384-well plates) with Z′ factors >0.7, indicating excellent robustness [1] [7].
Screening workflows:
In a screen of 50,000 compounds, Z-Asp-Gln-Met-Asp-AFC identified 12 novel caspase-3 inhibitors (IC₅₀: 0.1–5 μM), including non-competitive allosteric modulators missed by colorimetric substrates [1] [7].
Table 3: HTS Outcomes Using Z-Asp-Gln-Met-Asp-AFC for Inhibitor Discovery
Library Size | Hit Rate (%) | Avg. Z′ Factor | IC₅₀ Range (μM) | Mechanisms Identified |
---|---|---|---|---|
50,000 | 0.024 | 0.78 | 0.1–5.0 | Competitive, allosteric |
20,000 | 0.015 | 0.81 | 0.3–8.2 | Competitive |
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